trifluoromethanesulfonyl isocyanate

Description

BenchChem offers high-quality trifluoromethanesulfonyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trifluoromethanesulfonyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

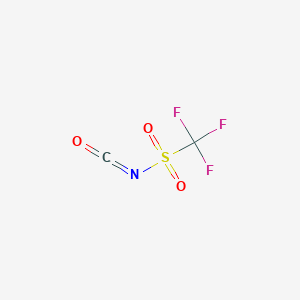

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1-trifluoro-N-(oxomethylidene)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F3NO3S/c3-2(4,5)10(8,9)6-1-7 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAMMLMNJOOSEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NS(=O)(=O)C(F)(F)F)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What is the chemical structure of trifluoromethanesulfonyl isocyanate

An In-depth Technical Guide to Trifluoromethanesulfonyl Isocyanate: Structure, Reactivity, and Applications

Foreword

Trifluoromethanesulfonyl isocyanate (CF₃SO₂NCO), hereafter referred to as TFSI, stands as a uniquely potent and versatile reagent in modern chemical synthesis. Its structure marries two of the most influential functional groups in contemporary chemistry: the highly reactive isocyanate and the powerfully electron-withdrawing trifluoromethanesulfonyl (triflyl) group. This combination imbues TFSI with exceptional electrophilicity, making it a cornerstone for constructing complex molecular architectures in fields ranging from medicinal chemistry to materials science. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of TFSI, moving beyond simple protocols to elucidate the fundamental principles governing its synthesis, reactivity, and application. As a self-validating system of knowledge, every procedural detail and mechanistic claim is grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Physicochemical Profile

The remarkable reactivity of TFSI is a direct consequence of its electronic structure. The trifluoromethanesulfonyl group is one of the strongest electron-withdrawing groups in organic chemistry, a property stemming from the combined inductive effects of the three fluorine atoms and the sulfur atom in its +6 oxidation state. This group drastically reduces electron density across the molecule, rendering the carbonyl carbon of the isocyanate moiety exceptionally electrophilic and therefore highly susceptible to nucleophilic attack.

Key Physicochemical Data

The fundamental properties of TFSI are summarized below, providing a quantitative basis for its handling and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂F₃NO₃S | [1][2] |

| Molecular Weight | 175.09 g/mol | [1][3] |

| CAS Number | 30227-06-6 | [2] |

| Canonical SMILES | C(=O)NS(=O)(=O)C(F)(F)F | [2] |

| InChI Key | KDAMMLMNJOOSEG-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥90% | [1] |

Spectroscopic Signature

Unambiguous identification of TFSI and its derivatives is critical. The following spectroscopic data are characteristic of the molecule's unique functional groups.

| Spectroscopic Technique | Characteristic Feature | Expected Region/Value |

| Infrared (IR) Spectroscopy | Strong, sharp N=C=O asymmetric stretch | ~2250–2280 cm⁻¹ |

| ¹⁹F NMR Spectroscopy | Singlet for the -CF₃ group | ~ -75 to -80 ppm (relative to CFCl₃) |

| ¹³C NMR Spectroscopy | Isocyanate carbon (-NC O) | ~120–130 ppm |

| Trifluoromethyl carbon (-C F₃) | Quartet, ~115-125 ppm (due to ¹JC-F coupling) |

Synthesis and Handling

The synthesis of isocyanates often involves hazardous reagents, and while specific, peer-reviewed preparations of TFSI are not widely published, a plausible and common pathway involves the phosgenation of the corresponding sulfonamide.

Proposed Synthetic Workflow

The diagram below outlines a logical synthetic route from trifluoromethanesulfonamide to trifluoromethanesulfonyl isocyanate. This process requires stringent anhydrous conditions and expert handling of toxic gases like phosgene.

Caption: Proposed synthesis of TFSI via phosgenation.

Experimental Protocol: Synthesis of TFSI (Exemplary)

Disclaimer: This protocol is illustrative and involves extremely hazardous materials. It must only be attempted by trained professionals in a suitable facility with appropriate safety measures.

-

Reactor Setup: A three-necked, oven-dried flask equipped with a mechanical stirrer, a reflux condenser (with a gas outlet connected to a scrubber), and a gas inlet tube is assembled under an inert atmosphere (N₂ or Ar).

-

Charging Reagents: The flask is charged with trifluoromethanesulfonamide and a high-boiling inert solvent (e.g., o-dichlorobenzene).

-

Phosgene Addition: Phosgene gas is bubbled through the stirred suspension, or a solution of triphosgene in the same solvent is added dropwise. The reaction is highly exothermic and may require external cooling initially.

-

Reaction: The mixture is gradually heated to reflux (typically 120-150°C) and maintained until the evolution of HCl gas ceases and the starting sulfonamide is fully consumed (monitored by TLC or IR).

-

Purification: After cooling, the reaction mixture is subjected to fractional distillation under reduced pressure to isolate the pure trifluoromethanesulfonyl isocyanate, which is a volatile liquid.

Safety, Storage, and Handling

The high reactivity of TFSI necessitates stringent safety protocols. Isocyanates as a class are potent respiratory sensitizers and lachrymators.

| Hazard Category | Handling and Storage Protocol | Sources |

| Inhalation Toxicity | Fatal if inhaled. All manipulations must be performed in a certified chemical fume hood. Wear appropriate respiratory protection.[4][5] | [4][5] |

| Reactivity with Water | Reacts violently with water. Use and store under a dry, inert atmosphere (N₂ or Ar). All glassware and solvents must be rigorously dried.[6] | [6] |

| Corrosivity | Causes severe skin and eye irritation/burns. Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles/face shield.[6] | [6] |

| Storage | Store in a tightly sealed container in a refrigerator and in a well-ventilated, locked area. Protect from moisture and heat.[4][7] | [4][7] |

Reactivity and Mechanistic Pathways

The primary utility of TFSI stems from the predictable and highly efficient reactions of the isocyanate group with nucleophiles. The triflyl group acts as a powerful activating group, ensuring that these reactions often proceed rapidly and in high yield, sometimes without the need for a catalyst.[8]

Caption: Core reaction pathways of TFSI with nucleophiles.

Reaction with Alcohols: Synthesis of Triflyl Carbamates

TFSI reacts readily with primary and secondary alcohols to form N-triflyl carbamates. These reactions are often quantitative and can typically be performed at room temperature in an aprotic solvent.[9]

Causality: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. The resulting carbamate is highly stable due to the electron-withdrawing nature of the triflyl group.

Reaction with Amines: Synthesis of Triflyl Ureas

The reaction of TFSI with primary or secondary amines is extremely rapid, yielding N-triflyl ureas.[10] This reaction is generally faster than the corresponding reaction with alcohols due to the greater nucleophilicity of nitrogen.

Causality: The lone pair of the amine's nitrogen atom initiates a swift nucleophilic attack on the isocyanate carbon. The resulting urea linkage is a common and important motif in medicinal chemistry.

Reaction with Water: Hydrolysis

TFSI is highly sensitive to moisture. It reacts with water to form an unstable N-triflyl carbamic acid, which rapidly decomposes to yield trifluoromethanesulfonamide and carbon dioxide gas.[10][11]

Causality: This reaction pathway underscores the critical need for anhydrous conditions. The formation of CO₂ can cause pressure buildup in closed systems, and the generation of the sulfonamide represents a loss of the reactive isocyanate.

Applications in Research and Drug Development

The unique properties of TFSI make it a valuable tool for introducing the trifluoromethylsulfonyl group into molecules, enabling advancements in several scientific domains.[11]

Medicinal Chemistry and Drug Discovery

The incorporation of fluorine and, specifically, the trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[12]

-

Bioisosteric Replacement: The sulfonamide moiety is a classic pharmacophore. TFSI allows for the creation of N-triflyl ureas and carbamates, which can act as bioisosteres for carboxylic acids, amides, or other functional groups, potentially improving a drug candidate's pharmacokinetic profile.

-

Scaffold Decoration: TFSI serves as an excellent reagent for the late-stage functionalization of complex molecules containing free hydroxyl or amine groups, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

-

Linker Chemistry: It can function as a highly efficient linker molecule to connect two different molecular fragments, a strategy used in the development of probes, diagnostics, and targeted therapeutics like antibody-drug conjugates (ADCs).[1][11]

Organic Synthesis and Materials Science

Beyond pharmaceuticals, TFSI has significant utility in broader chemical synthesis.

-

Protecting Groups: The N-triflyl carbamate can serve as a robust protecting group for alcohols, which can be cleaved under specific conditions.

-

Activating Groups: The entire CF₃SO₂NCO moiety can be used to activate hydroxyl groups, converting them into a better leaving group for subsequent nucleophilic substitution reactions.

-

Polymer Modification: TFSI can be used to functionalize polymers that have pendant hydroxyl or amine groups.[11] This modification can drastically alter the material's properties, such as its thermal stability, solubility, or surface energy. For instance, its use in polyurethane chemistry can lead to materials with novel properties.[13][14]

Conclusion

Trifluoromethanesulfonyl isocyanate is a powerful electrophilic building block whose reactivity is precisely controlled by the potent electron-withdrawing nature of the triflyl group. Its ability to react efficiently and cleanly with a wide range of nucleophiles makes it an invaluable tool for the synthesis of novel pharmaceuticals, advanced materials, and complex organic molecules. Understanding its underlying chemical principles, coupled with strict adherence to safety protocols, empowers researchers to harness its full synthetic potential and drive innovation across the chemical sciences.

References

-

SAFETY DATA SHEET. (2025, November 14). TCI Chemicals. 4

-

SAFETY DATA SHEET. (2012, May 1). Thermo Fisher Scientific. 7

-

SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich. 6

-

Trifluoromethanesulfonyl isocyanate. CymitQuimica. 1

-

Fluorosulfonyl isocyanate | 1495-51-8. Benchchem. 8

-

Fluorosulfonyl isocyanate. Wikipedia. 15

-

Buy trifluoromethanesulfonyl isocyanate | 30227-06-6. (2024, April 14). Smolecule. 11

-

SAFETY DATA SHEET. 5

-

2,4,5-Trifluorophenyl isocyanate. AK Scientific, Inc. 16

-

trifluoromethanesulfonyl isocyanate | 30227-06-6 | Buy Now. Molport. 2

-

trifluoromethanesulfonyl isocyanate | 30227-06-6. Sigma-Aldrich. 3

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI. 12

-

Synthesis of High-Tg Nonisocyanate Polyurethanes via Reactive Extrusion and Their Batch Foaming. (2024, March 26). ACS Publications. 13

-

Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. (2024, May 17). Semantic Scholar. 14

-

Technical Insights into Isocyanate Reaction Pathways. (2025, July 10). Patsnap Eureka. 10

-

What conditions are required to react isocyanate with COOH or OH groups? (2019, December 4). ResearchGate. 9

Sources

- 1. Trifluoromethanesulfonyl isocyanate | CymitQuimica [cymitquimica.com]

- 2. trifluoromethanesulfonyl isocyanate | 30227-06-6 | Buy Now [molport.com]

- 3. trifluoromethanesulfonyl isocyanate | 30227-06-6 [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. hcc.hanwha.co.kr [hcc.hanwha.co.kr]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. Fluorosulfonyl isocyanate | 1495-51-8 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]

- 11. Buy trifluoromethanesulfonyl isocyanate | 30227-06-6 [smolecule.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Fluorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]

- 16. aksci.com [aksci.com]

Trifluoromethanesulfonyl Isocyanate: A Comprehensive Guide to its Reaction Mechanisms with Nucleophiles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of Trifluoromethanesulfonyl Isocyanate

Trifluoromethanesulfonyl isocyanate (TfNCO) stands as a uniquely potent electrophile in the synthetic chemist's toolkit. Its structure marries the versatile reactivity of the isocyanate functional group with the formidable electron-withdrawing power of the trifluoromethanesulfonyl (triflyl) group. This combination renders the isocyanate carbon exceptionally electron-deficient and, therefore, highly susceptible to attack by a wide array of nucleophiles.[1][2] This guide provides an in-depth exploration of the core mechanisms governing the reactions of TfNCO, offering field-proven insights for its effective application in research and development, particularly within the pharmaceutical and materials science sectors.

The triflyl group (CF₃SO₂-), one of the strongest electron-withdrawing groups in organic chemistry, dramatically enhances the electrophilicity of the adjacent isocyanate carbon.[3] This activation leads to significantly faster reaction rates compared to conventional alkyl or aryl isocyanates, often allowing reactions to proceed under mild conditions without the need for catalysts.[4][5] Understanding these mechanistic underpinnings is paramount for controlling reaction outcomes and designing novel synthetic pathways.

Part 1: Nucleophilic Addition - The Predominant Reaction Pathway

The most common and synthetically valuable reactions of trifluoromethanesulfonyl isocyanate involve the nucleophilic addition across the C=N bond of the isocyanate moiety. The general mechanism initiates with the attack of a nucleophile on the electrophilic carbonyl carbon, followed by protonation of the nitrogen atom.

Reaction with Amines: Formation of N-Triflyl Ureas

The reaction of TfNCO with primary and secondary amines is a robust and highly efficient method for the synthesis of N-trifluoromethanesulfonyl-substituted ureas. This transformation is typically rapid, clean, and proceeds to high yields at room temperature.[6]

Mechanism: The reaction proceeds via a two-step mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the highly electrophilic isocyanate carbon. This forms a zwitterionic intermediate.

-

Proton Transfer: A rapid intramolecular or intermolecular proton transfer from the nitrogen of the original amine to the nitrogen of the isocyanate moiety occurs, yielding the stable urea product.

Causality Behind the Reaction's Efficiency: The high reactivity is a direct consequence of the strong nucleophilicity of primary and secondary amines and the enhanced electrophilicity of the isocyanate carbon due to the triflyl group. The reaction is generally so facile that it does not require catalysis.[6][7]

Diagram of Amine Addition to TfNCO

Sources

A Comprehensive Technical Guide to the Density Functional Theory (DFT) Investigation of Trifluoromethanesulfonyl Isocyanate

Foreword: Unveiling the Computational Landscape of a Highly Reactive Electrophile

Trifluoromethanesulfonyl isocyanate (CF₃SO₂NCO) represents a fascinating subject for computational investigation, standing at the crossroads of the well-established reactivity of isocyanates and the potent electron-withdrawing nature of the trifluoromethanesulfonyl group. The isocyanate moiety is a cornerstone in synthetic chemistry, renowned for its utility in the formation of carbamates, ureas, and other critical linkages in pharmaceuticals and materials science.[1][2] The introduction of the triflyl (CF₃SO₂) group, one of the strongest electron-withdrawing groups, is anticipated to profoundly modulate the electronic structure and electrophilicity of the isocyanate, rendering it a highly reactive and versatile reagent.[3] This guide provides a robust framework for the theoretical exploration of trifluoromethanesulfonyl isocyanate using Density Functional Theory (DFT), a powerful computational tool for elucidating molecular properties and reactivity. We will delve into the strategic selection of computational methods, the prediction of key structural and spectroscopic features, and the exploration of its reactive potential. This document is intended for researchers and professionals in drug development and materials science who wish to leverage computational chemistry to gain deeper insights into this compelling molecule.

Theoretical Foundations and Strategic Computational Approach

The accurate theoretical description of trifluoromethanesulfonyl isocyanate necessitates a judicious selection of DFT functionals and basis sets that can adequately capture the electronic effects of the highly electronegative fluorine atoms and the complex bonding within the sulfonyl isocyanate framework.

Rationale for Method Selection

Given the absence of extensive experimental data for trifluoromethanesulfonyl isocyanate, our computational strategy is informed by previous successful DFT studies on analogous sulfonyl isocyanates and organofluorine compounds.[4][5][6] The primary considerations are the accurate prediction of geometry, vibrational frequencies, and electronic properties.

-

Recommended Functionals: Hybrid functionals, such as B3LYP , are often a reliable starting point, offering a good balance between computational cost and accuracy for a wide range of organic molecules.[7] For a more rigorous treatment of non-covalent interactions and to account for the dispersion forces that may influence intermolecular interactions, the inclusion of dispersion corrections (e.g., B3LYP-D3 ) is recommended. Functionals from the Minnesota family, such as M06-2X , have also demonstrated excellent performance in modeling systems with significant electronic effects and for predicting reaction barriers.[5]

-

Choice of Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , provides a flexible framework for describing the electronic structure of the molecule.[7] The inclusion of diffuse functions (++) is crucial for accurately modeling the lone pairs on the oxygen and nitrogen atoms, while polarization functions (d,p) are essential for describing the bonding in the second-row sulfur atom and the overall molecular geometry. For higher accuracy calculations, particularly for the prediction of reaction energetics, correlation-consistent basis sets like Ahlrichs' def2-TZVP can be employed.

Self-Validating Computational Protocol

To ensure the trustworthiness of our computational results, a multi-step validation process is essential.

-

Geometry Optimization and Vibrational Analysis: The initial step involves the optimization of the molecular geometry to a local minimum on the potential energy surface. A subsequent frequency calculation at the same level of theory is mandatory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). This step also provides the theoretical vibrational spectrum, which can be compared with experimental data for related compounds.

-

Benchmarking against Known Analogs: To validate our chosen computational methodology, it is prudent to first perform calculations on structurally related molecules for which experimental data are available, such as chlorosulfonyl isocyanate or simple alkyl isocyanates.[4][8] A good agreement between the calculated and experimental geometric parameters and vibrational frequencies for these analogs will lend confidence to the predictions for trifluoromethanesulfonyl isocyanate.

-

Solvent Effects: The reactivity of isocyanates can be significantly influenced by the solvent environment.[7] To account for this, the use of implicit solvent models, such as the Polarizable Continuum Model (PCM) , is recommended for calculations simulating reactions in solution.

Predicted Molecular Properties and Spectroscopic Signatures

Based on the established principles of electronic structure and the known properties of its constituent functional groups, we can predict the key characteristics of trifluoromethanesulfonyl isocyanate.

Molecular Geometry and Electronic Structure

The geometry of trifluoromethanesulfonyl isocyanate is expected to be characterized by a nearly linear N=C=O group, typical of isocyanates. The S-N bond is likely to exhibit some degree of double bond character due to the delocalization of the nitrogen lone pair into the sulfonyl group. The strong inductive effect of the CF₃ group will polarize the S-N bond, further enhancing the electrophilicity of the isocyanate carbon.

| Parameter | Predicted Value/Observation | Rationale |

| N=C=O Bond Angle | ~170-180° | Consistent with the sp hybridization of the central carbon atom in the isocyanate group. |

| S-N Bond Length | Shorter than a typical S-N single bond | Indicative of pπ-dπ overlap and delocalization of the nitrogen lone pair. |

| HOMO | Primarily located on the π molecular orbital of the NCO group.[8] | This region will be susceptible to electrophilic attack. |

| LUMO | Centered on the π* antibonding orbital of the NCO group.[8] | This is the primary site for nucleophilic attack. |

| Mulliken Charge on Isocyanate Carbon | Highly positive | Enhanced by the potent electron-withdrawing CF₃SO₂ group, making it a strong electrophilic center. |

Vibrational Spectroscopy (FTIR)

The calculated infrared spectrum will be a key identifier for this molecule. The most prominent feature is expected to be the very strong asymmetric stretching vibration of the N=C=O group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric N=C=O stretch | 2260-2300 | Very Strong |

| Symmetric N=C=O stretch | 1400-1450 | Medium |

| SO₂ asymmetric stretch | 1380-1420 | Strong |

| SO₂ symmetric stretch | 1180-1220 | Strong |

| C-F stretches | 1100-1250 | Strong |

The predicted wavenumbers are based on typical ranges for these functional groups and may be refined by the DFT calculations.

Exploring the Reactivity Landscape: A DFT-Guided Approach

The primary utility of DFT in this context is to predict and rationalize the reactivity of trifluoromethanesulfonyl isocyanate. The extreme electrophilicity of the isocyanate carbon suggests a high reactivity towards a broad range of nucleophiles.

Reaction with Nucleophiles: A Mechanistic Overview

The reaction of trifluoromethanesulfonyl isocyanate with nucleophiles, such as alcohols (to form carbamates) and amines (to form ureas), is expected to proceed via a nucleophilic addition mechanism. DFT can be employed to model the reaction pathway, locate the transition state, and calculate the activation energy barrier.

Caption: Generalized reaction pathway for the nucleophilic addition to trifluoromethanesulfonyl isocyanate.

Step-by-Step Protocol for Reaction Modeling

-

Reactant and Product Optimization: Optimize the geometries of the reactants (trifluoromethanesulfonyl isocyanate and the nucleophile) and the final product (the corresponding carbamate or urea).

-

Transition State Search: Employ a transition state search algorithm, such as the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method, to locate the transition state structure connecting the reactants and products.

-

Frequency Analysis of the Transition State: Perform a frequency calculation on the located transition state structure. A genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation should be performed to confirm that the identified transition state correctly connects the reactant and product minima.

-

Calculation of Reaction Energetics: With the optimized structures of the reactants, transition state, and products, the activation energy (ΔG‡) and the overall reaction energy (ΔG_rxn) can be calculated.

Conclusion: A Predictive Framework for a Promising Reagent

This guide has outlined a comprehensive and self-validating DFT-based workflow for the in-depth investigation of trifluoromethanesulfonyl isocyanate. By leveraging established computational methodologies and drawing parallels with related sulfonyl isocyanates, we can confidently predict its structural, spectroscopic, and reactive properties. The anticipated high electrophilicity of this molecule, driven by the powerful trifluoromethanesulfonyl group, positions it as a potentially valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The computational insights generated through the protocols detailed herein will serve as a critical foundation for guiding future experimental studies and unlocking the full synthetic potential of this intriguing molecule.

References

-

NextSDS. (n.d.). Trifluoromethanesulfinyl isocyanate — Chemical Substance Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorosulfonyl isocyanate. Retrieved from [Link]

-

Beilstein Journals. (2019, April 16). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes Evidence of a Concerted Pathway | Request PDF. Retrieved from [Link]

-

MDPI. (2026, March 26). Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas‐Phase Structure and Vibrational Properties of Trifluoromethyl Trifluoromethanesulfonate, CF3SO2OCF3 | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

-

MDPI. (2022, September 26). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. Retrieved from [Link]

-

Organic Syntheses. (n.d.). chlorosulfonyl isocyanate. Retrieved from [Link]

-

ACS Publications. (n.d.). The Chemistry of Sulfonyl Isocyanates | Chemical Reviews. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Chemistry of sulfonyl isocyanates and sulfonyl isothiocyanates. IX. Routes to substituted oxazolidin‐2‐ones and oxazolidine‐2‐thiones. Retrieved from [Link]

-

ResearchGate. (2017, December 13). (PDF) Trifluoromethanesulfonic acid in organic synthesis. Retrieved from [Link]

-

3M. (2024, October). Isocyanates. Retrieved from [Link]

-

MDPI. (2025, May 21). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF 6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. Retrieved from [Link]

-

PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT calculations of the postulated mechanism of the isocyanate.... Retrieved from [Link]

Sources

- 1. multimedia.3m.com [multimedia.3m.com]

- 2. pcimag.com [pcimag.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Fluorosulfonyl isocyanate | 1495-51-8 | Benchchem [benchchem.com]

Foreword

Trifluoromethanesulfonyl isocyanate (CF₃SO₂NCO), often referred to as triflyl isocyanate, is a highly reactive and versatile chemical reagent of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its utility stems from the potent combination of a highly electrophilic isocyanate group and the powerful electron-withdrawing trifluoromethanesulfonyl (triflyl) group. This unique structure allows it to serve as a valuable synthon for introducing the triflyl moiety into organic molecules, thereby modifying their chemical and physical properties, such as stability and lipophilicity.[1]

This guide provides an in-depth exploration of the core synthetic methodologies for producing trifluoromethanesulfonyl isocyanate. Moving beyond a simple recitation of protocols, this document, designed for researchers, scientists, and drug development professionals, delves into the causality behind experimental choices, highlights the mechanistic underpinnings of each pathway, and offers practical insights to ensure procedural integrity and success.

Part 1: Foundational Synthesis Strategies

The synthesis of trifluoromethanesulfonyl isocyanate is primarily achieved through a few key strategic pathways. The choice of method often depends on the availability of starting materials, scalability requirements, and safety considerations. The most prominent and field-proven routes start from either trifluoromethanesulfonamide or trifluoromethanesulfonyl chloride.

Pathway 1: Phosgenation of Trifluoromethanesulfonamide

This classical approach leverages the reaction of trifluoromethanesulfonamide with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[1] The underlying principle is the conversion of the sulfonamide N-H bonds into the highly reactive N=C=O functionality.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the sulfonamide nitrogen onto the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of two molecules of hydrogen chloride (HCl), driven by the formation of the stable isocyanate group. The use of a tertiary amine base is often required to scavenge the HCl produced, preventing side reactions and driving the equilibrium towards the product. Triphosgene is often preferred in laboratory settings as it is a solid and therefore safer to handle than gaseous phosgene.

Visualizing the Phosgenation Pathway

Caption: Synthesis of CF₃SO₂NCO via phosgenation of trifluoromethanesulfonamide.

Experimental Protocol: Synthesis via Triphosgene

Safety Precaution: This reaction involves highly toxic reagents (triphosgene) and byproducts. It must be conducted in a well-ventilated chemical fume hood by trained personnel with appropriate personal protective equipment (PPE).

-

Inert Atmosphere: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous NaOH), and a dropping funnel is purged with an inert gas (e.g., nitrogen or argon).

-

Reagent Charging: Charge the flask with a solution of trifluoromethanesulfonamide in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Triphosgene Addition: Dissolve triphosgene (approximately 0.35-0.40 molar equivalents relative to the sulfonamide) in the same anhydrous solvent and add it to the dropping funnel.

-

Reaction Initiation: Add the triphosgene solution dropwise to the stirred sulfonamide solution at room temperature.

-

Thermal Promotion: After the initial addition, slowly heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of HCl gas evolution (as observed in the scrubber).

-

Work-up and Isolation: After the reaction is complete (typically several hours), cool the mixture to room temperature. The solvent is carefully removed by distillation. The crude trifluoromethanesulfonyl isocyanate is then purified by fractional distillation under reduced pressure to yield a colorless liquid.

Pathway 2: From Trifluoromethanesulfonyl Chloride

An alternative and widely used method involves the reaction of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with an isocyanate source. A robust variant of this strategy employs trimethylsilyl isocyanate (TMS-NCO) in the presence of a Lewis acid catalyst.[2]

Mechanistic Rationale

This pathway is essentially a metathesis reaction. The trimethylsilyl isocyanate acts as a transfer agent for the isocyanate group. A Lewis acid, such as tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄), coordinates to the sulfonyl chloride, increasing its electrophilicity and facilitating the nucleophilic attack by the nitrogen of TMS-NCO.[2] The reaction is driven forward by the formation of the highly stable and volatile trimethylsilyl chloride (TMS-Cl), which can be continuously removed from the reaction mixture by distillation.[2]

Visualizing the Silyl Isocyanate Pathway

Caption: Synthesis of CF₃SO₂NCO from CF₃SO₂Cl and a silyl isocyanate.

Experimental Protocol: Synthesis via Trimethylsilyl Isocyanate

Safety Precaution: Trifluoromethanesulfonyl chloride is corrosive and moisture-sensitive. Trimethylsilyl isocyanate is flammable and toxic. The reaction should be performed under strictly anhydrous conditions in a fume hood.

-

Apparatus Setup: Assemble a reaction flask with a distillation head, a dropping funnel, and a magnetic stirrer. Ensure all glassware is flame-dried and the system is under an inert atmosphere.

-

Catalyst and Reagent: Charge the reaction flask with trifluoromethanesulfonyl chloride and a catalytic amount of a Lewis acid (e.g., SnCl₄, ~1-5 mol%).

-

Heating: Heat the mixture to a temperature sufficient to allow for the distillation of the trimethylsilyl chloride byproduct (typically 120-150 °C).[2]

-

TMS-NCO Addition: Add trimethylsilyl isocyanate dropwise from the dropping funnel to the heated mixture. The rate of addition should be controlled to maintain a steady distillation of trimethylsilyl chloride (b.p. 57 °C).[2]

-

Reaction Completion: Continue the reaction until the addition of TMS-NCO is complete and the distillation of the byproduct ceases.

-

Purification: After cooling the reaction vessel, the desired trifluoromethanesulfonyl isocyanate is isolated and purified by vacuum distillation.

Part 2: Comparative Analysis of Synthesis Pathways

The selection of a synthetic route is a critical decision based on a multi-faceted analysis of efficiency, cost, safety, and scalability.

| Pathway | Starting Materials | Key Reagents / Catalysts | Typical Yield | Advantages | Disadvantages |

| Phosgenation | Trifluoromethanesulfonamide | Phosgene or Triphosgene | Good to High | Well-established method; high purity of product achievable. | Use of extremely toxic phosgene or its equivalent; generation of corrosive HCl gas.[3][4] |

| Silyl Isocyanate | Trifluoromethanesulfonyl Chloride | Trimethylsilyl Isocyanate, Lewis Acid (e.g., SnCl₄) | High | Avoids the use of phosgene; driven by the removal of a volatile byproduct.[2] | Requires higher temperatures; Lewis acid catalyst may need to be removed from the final product. |

| Direct Fluorination | Sulfonamide Precursors | Fluorinating Agents | Variable | Potentially a more direct route.[1] | Can be less selective; often requires specialized and highly reactive fluorinating agents. |

Part 3: Concluding Remarks and Future Outlook

The synthesis of trifluoromethanesulfonyl isocyanate is well-established, with the phosgenation of trifluoromethanesulfonamide and the reaction of trifluoromethanesulfonyl chloride with silyl isocyanates representing the most robust and practical approaches. While effective, both methods possess inherent challenges, primarily related to the handling of hazardous materials.

Future research in this area will likely focus on the development of greener and safer synthetic methodologies.[5] This includes the exploration of non-phosgene routes that operate under milder conditions and the design of novel catalytic systems that can improve efficiency and selectivity while minimizing waste. As the demand for complex fluorinated molecules continues to grow, particularly in the life sciences, innovations in the synthesis of key building blocks like trifluoromethanesulfonyl isocyanate will remain a critical area of scientific endeavor.

References

-

Reaction of N-Sulfinyltrifluoromethanesulfonamide CF3SO2N=S=O with Carbonyl Compounds. ResearchGate. Available from: [Link]

-

How To Get Isocyanate?. National Institutes of Health (NIH). Available from: [Link]

- Method of preparing sulfonyl isocyanates. Google Patents.

-

Future Trends in Isocyanate Manufacturing Processes. Patsnap. Available from: [Link]

-

Innovations in isocyanate synthesis for a sustainable future. Royal Society of Chemistry. Available from: [Link]

Sources

- 1. Buy trifluoromethanesulfonyl isocyanate | 30227-06-6 [smolecule.com]

- 2. US4517133A - Method of preparing sulfonyl isocyanates - Google Patents [patents.google.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Future Trends in Isocyanate Manufacturing Processes [eureka.patsnap.com]

- 5. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Thermodynamic Stability of Trifluoromethanesulfonyl Isocyanate in Solution

Abstract

Trifluoromethanesulfonyl isocyanate (TFSI; CF₃SO₂NCO) is a highly reactive electrophilic compound of significant interest in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. Its potent reactivity, driven by the strongly electron-withdrawing trifluoromethanesulfonyl group, also dictates its inherent instability, especially in solution. This technical guide provides a comprehensive overview of the thermodynamic stability of TFSI in solution, addressing its fundamental reactivity, anticipated decomposition pathways, and the critical considerations for its handling and use in research and development. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this versatile but challenging reagent.

Introduction to Trifluoromethanesulfonyl Isocyanate (TFSI)

Trifluoromethanesulfonyl isocyanate (CAS No. 30227-06-6) is a specialized isocyanate featuring a trifluoromethanesulfonyl group directly attached to the nitrogen of the isocyanate functionality.[1] This substitution pattern imparts unique electronic properties to the molecule, rendering the isocyanate carbon exceptionally electrophilic. The triflate group (CF₃SO₂-) is one of the most powerful electron-withdrawing groups in organic chemistry, a property that significantly influences the reactivity and stability of the adjacent isocyanate.

The primary utility of TFSI lies in its ability to readily react with a wide range of nucleophiles, forming stable sulfonamide and urea derivatives. This reactivity is harnessed in the synthesis of complex organic molecules, including potential therapeutic agents and functional polymers. However, the high reactivity of TFSI also presents considerable challenges in terms of its storage, handling, and controlled use in solution-phase reactions.

Fundamental Principles of TFSI Stability in Solution

The stability of TFSI in solution is intrinsically linked to the chemical nature of the solvent and the presence of any nucleophilic or catalytic species. The core of its reactivity lies in the highly electrophilic carbon atom of the isocyanate group (-N=C=O), which is susceptible to attack by a wide array of nucleophiles.

General Reactivity with Nucleophiles

Isocyanates, in general, are known to react with compounds containing active hydrogen atoms.[2][3] For TFSI, this reactivity is significantly enhanced due to the potent inductive effect of the trifluoromethanesulfonyl group. The primary reactions of concern for the stability of TFSI in solution are with:

-

Water (Hydrolysis): This is often the most significant and problematic reaction. Isocyanates react with water to form an unstable carbamic acid, which rapidly decarboxylates to yield a primary amine and carbon dioxide.[2][3] The resulting amine is itself a potent nucleophile and can react with another molecule of TFSI to form a stable, often insoluble, urea derivative.[3] This reaction pathway not only consumes the valuable TFSI but also introduces byproducts that can complicate purification.

-

Alcohols: TFSI will react readily with alcohols to form N-trifluoromethanesulfonyl carbamates. This reaction is typically fast and exothermic.

-

Amines: Primary and secondary amines react very rapidly with TFSI to produce the corresponding N-trifluoromethanesulfonyl ureas. This reaction is generally faster than the reaction with alcohols.[2]

The presence of these nucleophiles, even in trace amounts, can lead to the degradation of TFSI in solution.

Influence of Solvent on Stability

The choice of solvent is critical for maintaining the stability of TFSI in solution. Solvents can influence the rate of decomposition through their polarity, their own potential reactivity, and their ability to solvate reactive intermediates.

-

Aprotic, Non-nucleophilic Solvents: These are the preferred solvents for handling and reacting TFSI. Examples include anhydrous toluene, hexane, dichloromethane, and diethyl ether. It is crucial that these solvents are rigorously dried before use, as even trace amounts of water can initiate decomposition.[3]

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile can increase the rate of reactions involving isocyanates.[4] While they may be necessary for certain synthetic transformations, they must be of the highest purity and anhydrous, as they are often hygroscopic.

-

Protic Solvents: Protic solvents such as alcohols, water, and carboxylic acids are generally incompatible with TFSI and will lead to its rapid decomposition.

The effect of the solvent on the reaction rate can be significant. For instance, a 71-fold increase in the rate of urethane formation was observed when the reaction was conducted in acetonitrile versus benzene, highlighting the profound impact of the solvent environment.[5]

Anticipated Decomposition Pathways of TFSI in Solution

The primary decomposition pathway for TFSI in the presence of nucleophiles is well-understood based on general isocyanate chemistry. The following diagram illustrates the expected hydrolysis pathway.

Figure 2: General experimental workflow for the assessment of TFSI stability in solution.

Quantitative Stability Data

Due to the high reactivity and specialized nature of trifluoromethanesulfonyl isocyanate, comprehensive, publicly available thermodynamic stability data in a wide range of solvents is limited. The stability is highly dependent on the specific conditions, particularly the purity of the solvent. However, based on the general principles of isocyanate chemistry, a qualitative and semi-quantitative understanding can be established.

Table 1: Qualitative and Semi-Quantitative Stability of Trifluoromethanesulfonyl Isocyanate in Common Solvents

| Solvent | Solvent Type | Expected Stability | Key Considerations |

| Toluene | Aprotic, Non-polar | Good | Must be anhydrous. |

| Hexane | Aprotic, Non-polar | Good | Must be anhydrous. |

| Dichloromethane | Aprotic, Polar | Moderate | Must be anhydrous and free of acidic impurities. |

| Diethyl Ether | Aprotic, Polar | Moderate | Must be anhydrous and peroxide-free. |

| Acetonitrile | Polar Aprotic | Poor to Moderate | Highly hygroscopic; can accelerate reactions. [5] |

| Dimethylformamide (DMF) | Polar Aprotic | Poor | Highly hygroscopic; can contain amine impurities. [4] |

| Water | Protic | Very Poor | Rapid decomposition via hydrolysis. [2][3] |

| Methanol | Protic | Very Poor | Rapid reaction to form a carbamate. |

Safe Handling and Storage of Trifluoromethanesulfonyl Isocyanate

Given its high reactivity, stringent safety protocols must be followed when handling and storing TFSI.

-

Handling: All manipulations of TFSI should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Storage: TFSI should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and dark place. Storage in a freezer at or below -20°C is recommended to minimize decomposition and self-reaction. * Incompatibilities: TFSI is incompatible with water, alcohols, amines, strong acids, and strong bases. [3]Contact with these substances should be strictly avoided.

Conclusion

Trifluoromethanesulfonyl isocyanate is a powerful and versatile reagent with significant potential in synthetic chemistry. However, its utility is intrinsically linked to a thorough understanding of its thermodynamic stability and reactivity in solution. The key to successfully employing TFSI lies in the rigorous exclusion of nucleophilic impurities, particularly water, and the careful selection of anhydrous, aprotic solvents. By implementing the principles and experimental protocols outlined in this guide, researchers can effectively manage the stability of TFSI, enabling its controlled and efficient use in the development of novel molecules and materials.

References

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. PMC. [Link]

-

Araujo Melo, D M, et al. "Calorimetric study of the reaction between lanthanoid trifluoromethanesulphonates and hexamethylphosphoramide (HMPA) in ethanolic solution." OSTI.GOV. [Link]

-

Organic Syntheses. Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. [Link]

-

ResearchGate. Effect of solvent properties on reaction of isocyanates with mercaptans. [Link]

-

Biophysics Instrumentation Facility. Isothermal Titration Calorimetry. [Link]

-

ResearchGate. Decomposition of Sulfonyl Azide Isocyanate and Sulfonyl Diazide: The Oxygen-Shifted Curtius-Rearrangement via Sulfonyl Nitrenes. [Link]

-

ACS Publications. Thermal Analysis. [Link]

-

Patsnap Eureka. Technical Insights into Isocyanate Reaction Pathways. [Link]

-

Semantic Scholar. A 13C-NMR and IR study of isocyanides and some of their complexes. [Link]

- Google Patents. EP2216325A1 - Process for preparation of trifluoromethanesulfonyl fluoride.

-

ScienceDirect. Reactions of isocyanates with active hydrogen compounds. [Link]

-

REACTION OF p-TOLUENESULFONYL ISOCYANATE WITH ELECTRON-RICH ALKENES AND MONOFLUOROALKENES. [Link]

-

Walchem. Chemical Compatibility Chart. [Link]

-

Sterlitech Corporation. Chemical Compatibility Chart. [Link]

-

MolPort. trifluoromethanesulfonyl isocyanate. [Link]

Sources

Introduction: The Emergence of N-Triflylureas in Medicinal Chemistry and Catalysis

An Application Note and Protocol for the Synthesis of N-Triflylureas using Trifluoromethanesulfonyl Isocyanate

N-Triflylureas are a class of organic compounds characterized by the presence of a urea moiety substituted with a trifluoromethanesulfonyl (triflyl) group. This unique structural feature imparts exceptional properties, rendering them highly valuable in various fields of chemical science. The strong electron-withdrawing nature of the triflyl group significantly increases the acidity of the N-H protons, making N-triflylureas potent hydrogen bond donors and effective Brønsted acid catalysts. Their ability to form strong, yet reversible, interactions has led to their use as organocatalysts for a range of transformations, including Mukaiyama aldol reactions, Friedel-Crafts acylations, and Diels-Alder reactions.

In the realm of drug development, the N-triflylurea motif has been incorporated into various pharmacologically active molecules. The triflyl group can modulate the physicochemical properties of a compound, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. Furthermore, the acidic nature of the N-H protons can facilitate crucial interactions with biological targets, enhancing binding affinity and efficacy.

This application note provides a comprehensive guide to the synthesis of N-triflylureas via the reaction of amines with trifluoromethanesulfonyl isocyanate (TfNCO). We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Insights: The Reaction of Amines with Trifluoromethanesulfonyl Isocyanate

The synthesis of N-triflylureas from trifluoromethanesulfonyl isocyanate and a primary or secondary amine is a highly efficient and generally high-yielding reaction. The core of this transformation lies in the nucleophilic addition of the amine to the electrophilic carbon atom of the isocyanate group.

Figure 1: General mechanism for the synthesis of N-triflylureas.

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate. This step is typically the rate-determining step of the reaction. The high electrophilicity of the isocyanate carbon is further enhanced by the potent electron-withdrawing triflyl group.

-

Formation of a Zwitterionic Intermediate: The initial nucleophilic attack results in the formation of a transient zwitterionic intermediate.

-

Proton Transfer: A rapid intramolecular or intermolecular proton transfer from the nitrogen atom of the original amine to the oxygen atom of the carbonyl group occurs, leading to the final N-triflylurea product.

This reaction is generally fast and clean, often proceeding to completion at room temperature or with gentle heating. The choice of solvent is crucial and is typically an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile to avoid any reaction with the highly reactive isocyanate.

Experimental Protocol: Synthesis of a Representative N-Triflylurea

This protocol details the synthesis of N-(4-methoxyphenyl)-N'-(trifluoromethanesulfonyl)urea as a representative example.

Materials and Reagents:

-

p-Anisidine (4-methoxyaniline)

-

Trifluoromethanesulfonyl isocyanate (TfNCO)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Argon or nitrogen gas inlet

-

Addition funnel (optional)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and crystallization

Safety Precautions:

-

Trifluoromethanesulfonyl isocyanate is highly reactive, corrosive, and moisture-sensitive. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Anhydrous solvents are essential for this reaction to prevent the decomposition of the isocyanate.

Application Note: Trifluoromethanesulfonyl Isocyanate in Medicinal Chemistry

Synthesis of Bioisosteric Ureas, Carbamates, and Oxazolidinones

Introduction & Pharmacological Rationale

Trifluoromethanesulfonyl isocyanate (TFSI, CF3SO2NCO ) is a highly reactive, bifunctional reagent that has garnered significant attention in modern drug discovery and organic synthesis [1]. The molecule features a highly electrophilic isocyanate carbon activated by the strongly electron-withdrawing trifluoromethanesulfonyl (triflyl, Tf ) group.

In medicinal chemistry, the urea functionality is a privileged pharmacophore, utilized for its ability to form stable, bidentate hydrogen bonds with target proteins, such as kinase hinge regions and HIV protease active sites [2]. However, standard ureas can suffer from limited membrane permeability and suboptimal hydrogen-bond donor strength. By reacting amines with TFSI, medicinal chemists can synthesize N-triflyl ureas. The incorporation of the triflyl group acts as a powerful bioisostere. It dramatically lowers the pKa of the adjacent nitrogen, thereby exponentially enhancing its hydrogen-bond donor capacity. Furthermore, the high lipophilicity of the CF3 moiety improves passive cellular permeability and metabolic stability against enzymatic degradation [2][4].

Chemical Reactivity & Synthetic Pathways

TFSI serves as a versatile linchpin for introducing the triflyl group into complex molecular architectures [1]. Its primary applications include:

-

Nucleophilic Addition: Readily reacts with primary/secondary amines and alcohols to yield N-triflyl ureas and N-triflyl carbamates, respectively.

-

[3+2] Cycloaddition: Reacts with epoxides in the presence of a Lewis acid or halide catalyst to form N-triflyl oxazolidinones, which are critical intermediates in the synthesis of antibacterial agents and HIV protease inhibitors (e.g., Indinavir analogs) [3].

Fig 1: Synthetic pathways of TFSI to form bioisosteric ureas, carbamates, and oxazolidinones.

Physicochemical Impact of the Triflyl Group

The strategic addition of the triflyl group fundamentally alters the physicochemical properties of the parent scaffold. Summarized below is the quantitative and qualitative impact of transitioning from a standard urea to an N-triflyl urea.

| Property | Standard Urea ( R-NH-CO-NH2 ) | N-Triflyl Urea ( R-NH-CO-NH-Tf ) | Impact on Drug Design |

| NH Acidity (pKa) | ~12.0 – 14.0 | ~4.0 – 6.0 | Exponentially stronger H-bond donor; enables single-ion interactions. |

| Lipophilicity ( ΔlogP ) | Baseline | + 1.0 – 1.5 | Significantly improved passive membrane permeability. |

| Metabolic Stability | Susceptible to hydrolysis | High | Steric and electronic shielding prevents rapid enzymatic cleavage. |

| Electrostatics | Neutral | Highly polarized | Modulates binding pocket electrostatics and target residence time. |

Experimental Protocols

The following protocols have been optimized for yield, purity, and safety. TFSI is highly sensitive to moisture and will rapidly hydrolyze to form trifluoromethanesulfonamide and CO2 . Therefore, strict anhydrous conditions are non-negotiable [4].

Protocol A: Synthesis of N-Triflyl Ureas

Fig 2: Step-by-step experimental workflow for the synthesis of N-Triflyl Ureas.

Step-by-Step Methodology:

-

Preparation (Causality: Moisture Exclusion): Flame-dry a round-bottom flask under vacuum and backfill with Argon. Dissolve the starting amine (1.0 equiv) in strictly anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a 0.1 M concentration. Rationale: Even trace water will consume the TFSI reagent, generating insoluble sulfonamide byproducts that complicate purification.

-

Cooling (Causality: Exotherm Control): Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: The nucleophilic attack on the highly activated isocyanate is violently exothermic. Failing to cool the reaction promotes over-reaction, leading to allophanate or biuret side products.

-

Addition: Add TFSI (1.05 equiv) dropwise via a gas-tight syringe over 10 minutes.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–4 hours.

-

Validation (Self-Validating Step): Monitor the reaction via TLC (using a ninhydrin stain for aliphatic amines) or LC-MS. The complete disappearance of the amine starting material and the appearance of a highly polar, acidic spot confirms the formation of the N-triflyl urea.

-

Quenching & Isolation: Quench the reaction with a minimal amount of methanol (to consume unreacted TFSI). Concentrate under reduced pressure. The highly crystalline N-triflyl urea can typically be purified via recrystallization (e.g., from EtOAc/Hexanes) rather than column chromatography, owing to the strong hydrogen-bonding network of the product.

Protocol B: Synthesis of N-Triflyl Oxazolidinones via Epoxide Cycloaddition

This protocol details the [3+2] cycloaddition of TFSI with terminal epoxides to yield oxazolidinones, a critical motif in antibacterial drug design [3].

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under Argon, dissolve the epoxide (1.0 equiv) in anhydrous toluene.

-

Catalyst Addition (Causality: Ring Opening): Add a catalytic amount of anhydrous Lithium Bromide (LiBr) (0.1 equiv). Rationale: The Lewis acidic lithium coordinates the epoxide oxygen, while the bromide acts as a transient nucleophile to open the ring, facilitating the subsequent capture of the isocyanate.

-

Reagent Addition: Add TFSI (1.2 equiv) dropwise at room temperature.

-

Heating: Heat the reaction mixture to 80 °C for 12 hours. Rationale: The cycloaddition requires thermal activation to overcome the entropic barrier of the [3+2] transition state.

-

Validation & Workup: Cool to room temperature. Monitor by GC-MS or LC-MS to ensure complete consumption of the epoxide. Wash the organic layer with water and brine, dry over Na2SO4 , and concentrate. Purify the resulting oxazolidinone via silica gel chromatography.

References

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry National Institutes of Health (NIH) / PMC[Link]

- EP0934936B1 - Oxazolidinone compounds and process for the preparation thereof Google P

-

Triflamides and Triflimides: Synthesis and Applications National Institutes of Health (NIH) / PMC[Link]

Application Note & Protocol: Synthesis of N-Trifluoromethanesulfonyl Ureas via Reaction with Primary Amines

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the N-Trifluoromethanesulfonyl Urea Moiety

In the landscape of modern medicinal chemistry, the urea functional group is a cornerstone for establishing potent and specific interactions with biological targets.[1][2] Its ability to act as both a hydrogen bond donor and acceptor allows for critical binding within protein active sites.[2] The incorporation of a trifluoromethanesulfonyl (triflyl) group to form N-trifluoromethanesulfonyl ureas significantly enhances the properties of the parent urea scaffold. The strong electron-withdrawing nature of the triflyl group increases the acidity of the N-H protons, making them more potent hydrogen bond donors.[3] Furthermore, the trifluoromethyl group itself can improve metabolic stability, lipophilicity, and binding selectivity of drug candidates.[4]

This guide provides a detailed examination of the reaction between trifluoromethanesulfonyl isocyanate and primary amines, a direct and efficient route to N-trifluoromethanesulfonyl ureas. We will delve into the reaction mechanism, provide a robust experimental protocol, and discuss critical safety considerations for handling the highly reactive isocyanate intermediate.

Unraveling the Reaction: A Mechanistic Perspective

The reaction proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic carbon atom of the isocyanate group.

Causality of Reactivity: The carbon atom in the isocyanate group (-N=C=O) is flanked by two electronegative atoms (nitrogen and oxygen), rendering it highly electrophilic.[3] The attachment of the trifluoromethanesulfonyl group, a powerful electron-withdrawing group, further intensifies this electrophilicity, making the isocyanate exceptionally reactive towards nucleophiles like primary amines.[3] The reaction is typically very fast, often proceeding to completion within minutes, even at low temperatures.[5][6]

Caption: Reaction mechanism of a primary amine with trifluoromethanesulfonyl isocyanate.

Field-Proven Experimental Protocol

This protocol outlines a general procedure for the synthesis of N-trifluoromethanesulfonyl ureas. It is crucial to perform this reaction under anhydrous conditions as isocyanates readily react with water.[7]

Materials and Reagents

-

Primary amine of interest

-

Trifluoromethanesulfonyl isocyanate (handle with extreme care)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., acetonitrile, THF)

-

Inert gas (Nitrogen or Argon)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Reagents for purification (e.g., silica gel for column chromatography, solvents for recrystallization)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas manifold (or balloon)

-

Syringes and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Fume hood

Step-by-Step Procedure

-

Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq.) and anhydrous dichloromethane to a dry round-bottom flask. Stir the solution until the amine is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is to control the exothermic nature of the reaction.

-

Reagent Addition: Slowly add trifluoromethanesulfonyl isocyanate (1.0-1.1 eq.) dropwise to the stirred solution via syringe. Caution: This reaction can be highly exothermic. A slow addition rate is critical to maintain temperature control.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature. The reaction is typically complete within 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to consume any unreacted isocyanate.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by either recrystallization or silica gel column chromatography to yield the pure N-trifluoromethanesulfonyl urea.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. experts.umn.edu [experts.umn.edu]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of Trifluoromethanesulfonyl Isocyanate Derivatives in Modern Drug Discovery

Abstract

Trifluoromethanesulfonyl isocyanate (TfNCO) and its derivatives have emerged as indispensable reagents in medicinal chemistry. The strong electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl) group imparts unique chemical properties, making these compounds highly reactive and versatile building blocks. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of trifluoromethanesulfonyl isocyanate derivatives. We will delve into detailed, field-proven protocols for the synthesis of key intermediates like N-triflylureas and N-triflylcarbamates, explain the causality behind experimental choices, and address critical safety considerations.

Introduction: Why Trifluoromethanesulfonyl Derivatives?

The trifluoromethyl (-CF3) group is a privileged moiety in drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] When incorporated into the highly reactive isocyanate functional group, the resulting trifluoromethanesulfonyl isocyanate serves as a powerful tool for rapidly constructing complex molecular architectures.[3] Its derivatives, particularly ureas and carbamates, are prevalent scaffolds in a wide array of therapeutic agents, from enzyme inhibitors to receptor modulators. The triflyl group's potent inductive effect significantly activates the isocyanate carbon towards nucleophilic attack, allowing for efficient and often rapid reactions under mild conditions.[4]

This guide offers a practical framework for leveraging the unique reactivity of trifluoromethanesulfonyl isocyanate in drug discovery programs.

Synthesis of Trifluoromethanesulfonyl Isocyanate (TfNCO)

The parent isocyanate is typically not commercially available due to its reactivity and is often prepared in situ or used immediately after synthesis. A common and reliable method involves the reaction of trifluoromethanesulfonyl chloride with an isocyanate source.[3] Another route involves the direct fluorination of sulfonamide precursors.[3]

Mechanistic Insight: The synthesis from trifluoromethanesulfonyl chloride relies on a nucleophilic substitution-elimination pathway. The choice of reagents and conditions is critical to favor the formation of the isocyanate over potential side products.

Core Reactions & Derivative Synthesis

Trifluoromethanesulfonyl isocyanate is a potent electrophile that readily reacts with a variety of nucleophiles.[3][5] The two most critical transformations in drug discovery are the reactions with amines and alcohols to form stable N-triflylureas and N-triflylcarbamates, respectively.

Synthesis of N-Trifluoromethanesulfonyl Ureas

The reaction between TfNCO and amines is typically fast and high-yielding. The resulting N-triflylureas are often stable, crystalline solids, which facilitates purification.

Causality in Experimental Design:

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to prevent hydrolysis of the isocyanate.[6]

-

Temperature: Reactions are often initiated at low temperatures (e.g., 0 °C or -78 °C) to control the exothermic reaction, especially with highly reactive primary amines. The reaction is then allowed to warm to room temperature to ensure completion.

-

Stoichiometry: A 1:1 stoichiometry is typically used. An excess of the amine can sometimes be used to drive the reaction to completion and act as a base to neutralize any generated acid.

-

Base: For amine hydrohalide salts, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is required to free the amine in situ.

Synthesis of N-Trifluoromethanesulfonyl Carbamates

The reaction of TfNCO with alcohols or phenols yields N-triflylcarbamates. This reaction is generally slower than the reaction with amines and may require catalysis.[7][8]

Causality in Experimental Design:

-

Catalysis: Tertiary amines (e.g., DABCO) or organometallic catalysts (e.g., dibutyltin dilaurate) are often employed to accelerate the reaction, particularly with less reactive secondary or tertiary alcohols.[7][9] The catalyst activates the alcohol by forming a more nucleophilic alkoxide or activates the isocyanate by coordinating to it.

-

Temperature: Heating may be required to achieve a reasonable reaction rate, although this increases the risk of side reactions.

-

Reactivity Order: The reactivity of alcohols towards isocyanates generally follows the order: primary > secondary > tertiary, due to steric hindrance.[8][10]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a well-equipped laboratory. Appropriate personal protective equipment (PPE) must be worn at all times.

General Workflow for Derivative Synthesis

The following diagram illustrates the central role of trifluoromethanesulfonyl isocyanate in accessing key derivatives.

Caption: Synthetic workflow from TfNCO to key derivatives.

Protocol: Synthesis of N-Benzyl-N'-(trifluoromethanesulfonyl)urea

-

Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add trifluoromethanesulfonamide (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

-

Activation: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.1 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1 mol%).

-

Isocyanate Formation: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The formation of trifluoromethanesulfonyl isocyanate can be monitored by IR spectroscopy (strong absorption at ~2250 cm⁻¹).

-

Urea Formation: In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool this solution to 0 °C.

-

Reaction: Add the freshly prepared trifluoromethanesulfonyl isocyanate solution dropwise to the benzylamine solution at 0 °C.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol: Synthesis of O-Phenyl N-(trifluoromethanesulfonyl)carbamate

-

Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add phenol (1.0 eq), anhydrous THF (0.3 M), and a catalytic amount of dibutyltin dilaurate (DBTDL, ~2 mol%).

-

Isocyanate Addition: Add a solution of trifluoromethanesulfonyl isocyanate (1.1 eq) in THF dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 50 °C and stir for 4-6 hours, or until the reaction is complete as determined by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and quench with a few drops of methanol. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude carbamate can be purified by flash column chromatography.

Summary of Reaction Parameters

| Derivative | Nucleophile | Typical Solvent | Temperature | Catalyst Required | Relative Rate |

| N-Triflylurea | Primary Amine | DCM, THF | 0 °C to RT | No | Very Fast |

| N-Triflylurea | Secondary Amine | DCM, THF | 0 °C to RT | No | Fast |

| N-Triflylcarbamate | Primary Alcohol | THF, ACN | RT to 50 °C | Often (e.g., DBTDL) | Moderate |

| N-Triflylcarbamate | Phenol | THF, ACN | RT to 50 °C | Often (e.g., DBTDL) | Moderate to Slow |

| N-Triflylcarbamate | Secondary Alcohol | Toluene | 50 °C to reflux | Yes (e.g., DBTDL) | Slow |

Safety and Handling

Trifluoromethanesulfonyl isocyanate and its precursors are highly reactive and hazardous chemicals that demand strict safety protocols.

-

Toxicity and Reactivity: Isocyanates are potent lachrymators and respiratory irritants.[6][11][12] All manipulations should be conducted in a well-ventilated chemical fume hood.[6][11][12] They react violently with water, so all glassware must be scrupulously dried, and anhydrous solvents must be used.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (thin latex gloves are not suitable).[11]

-

Storage: Trifluoromethanesulfonyl isocyanate should be used immediately after preparation. If short-term storage is necessary, it must be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.[11]

-

Incompatible Materials: Avoid contact with water, acids, strong bases, alcohols, and amines, as these can lead to vigorous and exothermic reactions.[11]

-

Disposal: Quench any residual isocyanate carefully with a large excess of a suitable alcohol (e.g., isopropanol) before disposal according to institutional guidelines.

Conclusion

Trifluoromethanesulfonyl isocyanate is a powerful and versatile reagent for the rapid synthesis of ureas and carbamates, which are key functional groups in many biologically active molecules. Understanding the principles of its reactivity, coupled with meticulous attention to experimental conditions and safety protocols, allows medicinal chemists to efficiently generate diverse compound libraries and accelerate the drug discovery process. The protocols and insights provided in this application note serve as a foundational guide for harnessing the synthetic potential of this valuable chemical entity.

References

- Tamura, Y., et al. Ethyl N-[(trifluoromethanesulfonyl)oxy]carbamate: a new reagent for the synthesis of N-(ethoxycarbonyl)sulfilimines. The Journal of Organic Chemistry.

-

Esteves, M. A., et al. (2010, January 1). Synthesis and biological evaluation of trifluralin analogues as antileishmanial agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Sun, et al. (2021, July 14). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie. Available at: [Link]

-

Tamura, Y., et al. (1981). Ethyl N-[(trifluoromethanesulfonyl)oxy]carbamate: a new reagent for the synthesis of N-(ethoxycarbonyl)sulfilimines. The Journal of Organic Chemistry, 46(17), 3564–3567. Available at: [Link]

-

Bui, T. T., & Kim, H.-K. (2020). Lanthanum(III) Trifluoromethanesulfonate Catalyzed Direct Synthesis of Ureas from N-Benzyloxycarbonyl-, N-Allyloxycarbonyl-, and N-2,2,2-Trichloroethoxycarbonyl-Protected Amines. Synlett, 31(10), 997–1002. Available at: [Link]

-

ResearchGate. A Practical Synthesis of Trifluoromethanesulfonate Esters | Request PDF. Available at: [Link]

-

Wikipedia. Fluorosulfonyl isocyanate. Available at: [Link]

- Google Patents. CN111269152A - Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide.

-

Organic Syntheses Procedure. Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Available at: [Link]

-